Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate
Overview
Description
The compound "Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate" is a chemical entity that appears to be related to a class of organic compounds known for their potential pharmacological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their synthesis, properties, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Similarly, an enantioselective synthesis involving an iodolactamization step was described for a related benzyl carbamate, which is an intermediate for CCR2 antagonists . These methods highlight the versatility of tert-butyl carbamates in organic synthesis and their potential as building blocks for more complex molecules.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates and related compounds has been characterized using various techniques. For example, the crystal structure of tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate was determined, revealing an envelope conformation of the pyrrolidinone ring and specific arrangements of substituent groups . Such structural analyses are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Tert-butyl carbamates undergo various chemical reactions that are useful in synthetic chemistry. Hypervalent (tert-Butylperoxy)iodanes have been shown to generate iodine-centered radicals at room temperature, which can oxidize benzyl and allyl ethers to esters . This reactivity can be harnessed for the deprotection of sensitive functional groups in complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For instance, the presence of tert-butyl groups can impart steric bulk, affecting the compound's solubility and reactivity. The hydrogen bonding capabilities of the carbamate group can also influence the compound's boiling point, melting point, and solubility in various solvents. These properties are essential for the compound's application in drug design and synthesis .
Scientific Research Applications
: Sigma-Aldrich: tert-Butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate : ChemSpider: tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate : Sigma-Aldrich: tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate : Sigma-Aldrich: tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate : ChemSpider: tert-Butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)18-17(13-20)9-10-19(12-17)11-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJSWXXRXAAIHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448201 | |
Record name | TERT-BUTYL 1-BENZYL-3-(HYDROXYMETHYL)PYRROLIDIN-3-YLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate | |
CAS RN |
475469-14-8 | |
Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475469-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TERT-BUTYL 1-BENZYL-3-(HYDROXYMETHYL)PYRROLIDIN-3-YLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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